1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl group at the N3 position and a 1,2,4-oxadiazole moiety bearing a 2-chlorophenyl group at the C5 position. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and antiviral applications, while the 1,2,4-oxadiazole ring enhances metabolic stability and bioactivity through its electron-deficient nature .
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-3-8-13-26-21(28)16-10-5-7-12-18(16)27(22(26)29)14-19-24-20(25-30-19)15-9-4-6-11-17(15)23/h4-7,9-12H,2-3,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVTCCUZDKKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a quinazoline core linked to an oxadiazole moiety via a methylene bridge. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the oxadiazole ring followed by the introduction of the quinazoline structure through condensation reactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, in vitro assays demonstrated that derivatives of quinazoline and oxadiazole showed IC50 values as low as 9.4 µM against various cancer cell lines, suggesting potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 9.4 | MCF-7 (Breast Cancer) |
| Compound B | 12.5 | A549 (Lung Cancer) |
| Compound C | 15.0 | HeLa (Cervical Cancer) |
The proposed mechanism for the antitumor activity includes:
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Significant G2/M phase arrest has been observed, indicating interference with normal cell cycle progression.
- Tubulin Interaction : Computational docking studies suggest that these compounds may bind to tubulin, inhibiting its polymerization and disrupting mitotic spindle formation .
Insecticidal Activity
In addition to antitumor properties, this compound has shown promising insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. In bioassays, it exhibited lethal effects at concentrations around 500 mg/L , indicating potential utility in agricultural applications .
| Insect Species | Lethal Concentration (mg/L) | Activity (%) |
|---|---|---|
| Mythimna separate | 500 | 70 |
| Helicoverpa armigera | 500 | 65 |
Case Studies
A notable study evaluated the antitumor efficacy of several quinazoline derivatives in a panel of human cancer cell lines. The results highlighted that compounds structurally related to our target compound exhibited selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells .
Another investigation focused on the insecticidal properties of oxadiazole derivatives, demonstrating significant activity against various agricultural pests. This suggests that modifications to the oxadiazole ring can enhance biological activity against specific targets .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to the target compound exhibit significant antiviral activity against various viruses. For instance, derivatives of quinazoline have been shown to inhibit the hepatitis C virus (HCV) by targeting non-structural protein 5B (NS5B) polymerase. Modifications on the quinazoline core can enhance the inhibitory potency against HCV, as demonstrated in research where specific substitutions improved efficacy with EC50 values lower than those of existing antiviral agents like ribavirin .
Anticancer Properties
Quinazoline derivatives are known for their anticancer properties. The target compound's structure suggests potential activity against cancer cell lines. Research has shown that certain quinazoline derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. The incorporation of oxadiazole moieties may further enhance these effects due to their ability to interact with biological targets .
Antimicrobial Activity
The oxadiazole ring system is recognized for its antimicrobial properties. Compounds containing this structure have demonstrated effectiveness against various bacterial strains. The target compound may exhibit similar activity, making it a candidate for further development as an antimicrobial agent. Studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key modifications that can influence the activity of similar compounds:
| Modification | Effect on Activity |
|---|---|
| Substitution on the quinazoline core | Enhances antiviral activity against HCV |
| Oxadiazole ring presence | Increases antimicrobial properties |
| Variation in alkyl chain length | Affects lipophilicity and cellular uptake |
Case Study 1: Antiviral Efficacy
A study synthesized a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives and evaluated their antiviral activities against HCV. The most potent compound exhibited an EC50 value of 6.4 μM, significantly outperforming ribavirin with an EC50 of 20 μM .
Case Study 2: Anticancer Mechanism
In another investigation, a quinazoline derivative was tested on various cancer cell lines. Results indicated that it induced apoptosis through caspase activation and inhibited the PI3K/Akt signaling pathway. This suggests that structural modifications could lead to enhanced anticancer activity in derivatives like the target compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack due to electron-deficient nitrogen atoms. Key reactions include:
For example, acidic hydrolysis of the oxadiazole ring generates intermediates that may rearrange into amide or urea derivatives under prolonged heating.
Quinazoline Core Reactivity
The quinazoline-2,4-dione system participates in:
Ring-Opening Reactions
-
Basic Conditions : Treatment with NaOH/EtOH opens the dione ring, forming anthranilic acid derivatives.
-
Reductive Conditions : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl groups to alcohols.
Substitution at the Pentyl Chain
The pentyl group undergoes oxidation (KMnO₄/H⁺) to yield carboxylic acids or ketones, depending on reaction control.
Electrophilic Aromatic Substitution (EAS)
The 2-chlorophenyl group directs electrophilic substitution to the meta and para positions relative to chlorine:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta | Nitro-substituted derivative | 0–5°C, 4–6 hours |
| Cl₂/FeCl₃ | Para | Dichlorophenyl analog | Reflux in CCl₄, 12 hours |
Steric hindrance from the oxadiazole-methyl group limits ortho substitution .
Cycloaddition and Ring Formation
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | CuI, DMSO, RT | Triazole-fused hybrid compound |
| Acrylonitrile | Thermal (120°C, 8h) | Pyrazole-linked derivative |
These reactions are catalyzed by copper(I) salts and proceed via Huisgen cycloaddition mechanisms .
Thermal Stability
-
Decomposes above 250°C, releasing CO₂ and forming chlorobenzene derivatives .
-
TGA Data : Mass loss begins at 220°C (Δm = 15%), peaking at 310°C (Δm = 60%) .
Photodegradation
UV irradiation (λ = 254 nm) in methanol generates radical intermediates, confirmed by ESR spectroscopy.
Catalytic Functionalization
Pd-mediated cross-coupling reactions modify the chlorophenyl group:
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated analogs |
Yields range from 45–78%, with brominated analogs showing higher reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several derivatives in the evidence, particularly the 1,2,4-oxadiazole and dione functionalities. Key differences lie in the core heterocycle and substituents:
Physicochemical Properties
- Melting Points: Thieno-pyrimidine-dione derivatives exhibit high melting points (>200°C), attributed to rigid aromatic cores and hydrogen-bonding dione motifs . The target compound’s pentyl chain may reduce crystallinity, lowering its melting point compared to benzyl-substituted analogs.
- Solubility : Phosphonate-containing analogs (e.g., ) show improved aqueous solubility due to polar phosphonate groups, whereas the target compound’s lipophilic pentyl chain may limit solubility in polar solvents .
Q & A
Q. What synthetic methodologies are recommended for preparing the target compound?
- Methodological Answer : The synthesis involves two key steps:
Cyclocondensation : Reacting substituted carbohydrazides (e.g., N’-benzoyl derivatives) with phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole core .
Alkylation : Introducing the pentyl and chlorophenyl groups via nucleophilic substitution. For example, using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles as alkylating agents in polar aprotic solvents (e.g., DMF) at 70–80°C .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, reflux, 4–6 hrs | 60–75% | |
| Alkylation | DMF, 70–80°C, 12 hrs | 50–68% |
Q. Which analytical techniques are essential for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- ¹H NMR : Confirm alkyl chain integration (pentyl: δ 0.8–1.6 ppm) and aromatic protons (chlorophenyl: δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory antimicrobial activity data across studies be resolved?
- Methodological Answer : Conflicting results may arise from variations in:
- Test Strains : Use standardized microbial strains (e.g., ATCC references) and minimum inhibitory concentration (MIC) protocols .
- Structural Analogs : Compare activity with derivatives (e.g., replacing the pentyl chain with shorter/longer alkyl groups) to identify SAR trends .
- Solubility Factors : Optimize solvent systems (e.g., DMSO-water mixtures) to ensure compound dissolution during bioassays .
Q. What strategies improve reaction yields during alkylation of the quinazoline-dione core?
- Methodological Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and side reactions .
- Temperature Control : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding interactions with microbial targets (e.g., bacterial enzymes) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
Data Contradiction Analysis
Q. How to address discrepancies in spectral data interpretation for the oxadiazole moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
